molecular formula C7H7ClN2O B13737136 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine

4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine

Cat. No.: B13737136
M. Wt: 170.59 g/mol
InChI Key: RNICCCUVAPEBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine is a heterocyclic compound that contains a furo[3,4-D]pyrimidine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylfuran with chloroformamidine hydrochloride in the presence of a base, such as sodium hydroxide, to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have different functional groups introduced at specific positions on the ring .

Scientific Research Applications

4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit cyclin-dependent kinases, which play a role in cell cycle regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-2-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

InChI

InChI=1S/C7H7ClN2O/c1-4-9-6-3-11-2-5(6)7(8)10-4/h2-3H2,1H3

InChI Key

RNICCCUVAPEBMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(COC2)C(=N1)Cl

Origin of Product

United States

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